Product packaging for N-Methyl-1-piperazin-2-ylmethanamine(Cat. No.:CAS No. 111760-46-4)

N-Methyl-1-piperazin-2-ylmethanamine

Cat. No.: B037761
CAS No.: 111760-46-4
M. Wt: 129.2 g/mol
InChI Key: QVLKNRYIITUDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for diagnostic or therapeutic use. Not for human consumption. N-Methyl-1-piperazin-2-ylmethanamine is a specialist organic compound that serves as a valuable chemical building block in research and development, particularly within medicinal chemistry. The piperazine scaffold is a well-established privileged structure in drug discovery, known for its ability to positively influence the physicochemical properties of a molecule and to serve as a key spacer or connector between pharmacophoric groups. Its presence in a molecule can enhance solubility and optimize pharmacokinetic profiles. Research Applications and Value: Medicinal Chemistry & Drug Discovery: This compound functions as a versatile synthon for the design and synthesis of novel bioactive molecules. The piperazine ring is a common feature in a wide array of FDA-approved pharmaceuticals, including kinase inhibitors, receptor modulators, antipsychotics, and antidepressants. Researchers can utilize this chemical to explore new chemical space in the development of potential therapeutics for various diseases. SAR (Structure-Activity Relationship) Studies: The structure of this compound makes it an ideal candidate for SAR studies. Researchers can systematically modify its structure or use it as a core scaffold to attach various functional groups, thereby investigating the relationship between chemical structure and biological activity. Chemical Synthesis & Process Chemistry: This compound is a key intermediate in multi-step synthetic routes. Its reactive sites allow for further functionalization via common synthetic transformations, making it a flexible starting material for constructing more complex, polycyclic, or targeted molecular architectures. Researchers in pharmaceutical development and organic synthesis will find this compound to be a high-purity, reliable building block for advancing their investigative projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N3 B037761 N-Methyl-1-piperazin-2-ylmethanamine CAS No. 111760-46-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111760-46-4

Molecular Formula

C6H15N3

Molecular Weight

129.2 g/mol

IUPAC Name

N-methyl-1-piperazin-2-ylmethanamine

InChI

InChI=1S/C6H15N3/c1-7-4-6-5-8-2-3-9-6/h6-9H,2-5H2,1H3

InChI Key

QVLKNRYIITUDPI-UHFFFAOYSA-N

SMILES

CNCC1CNCCN1

Canonical SMILES

CNCC1CNCCN1

Synonyms

2-Piperazinemethanamine,N-methyl-(9CI)

Origin of Product

United States

Contextual Significance of Piperazine Derivatives in Contemporary Chemical Science

Piperazine (B1678402) and its derivatives are six-membered heterocyclic rings containing two nitrogen atoms at the 1 and 4 positions. This structural motif is of profound importance in medicinal chemistry and materials science. The presence of the two nitrogen atoms imparts basicity and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets. nih.govmdpi.com

The piperazine ring is a common feature in a multitude of approved pharmaceutical agents, demonstrating its utility in drug design. mdpi.com Its derivatives have been explored for a wide range of therapeutic applications, including as antipsychotics, antidepressants, antihistamines, and anticancer agents. nih.gov The versatility of the piperazine core allows for substitution at the nitrogen atoms, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability has cemented the role of piperazine derivatives as privileged scaffolds in the quest for new and effective therapeutic agents.

Structural Characteristics and Chemical Importance of N Methyl 1 Piperazin 2 Ylmethanamine

N-Methyl-1-piperazin-2-ylmethanamine is a specific derivative of piperazine (B1678402) that features a methyl group on one of the ring's nitrogen atoms and a methanamine substituent at the 2-position of the piperazine ring. This unique arrangement of functional groups suggests several key chemical features that could be of interest in advanced chemical research.

The primary amine of the methanamine group and the tertiary amine within the piperazine ring provide multiple sites for chemical modification and interaction. The chirality at the 2-position introduces the potential for stereospecific interactions, a critical consideration in the design of pharmacologically active compounds.

While specific experimental data for this compound is not extensively available in public literature, its structural components suggest it could serve as a valuable building block in the synthesis of more complex molecules. The combination of a piperazine ring with a chiral aminomethyl side chain presents a unique scaffold for the development of novel ligands for metal catalysts or as a core component in new pharmaceutical candidates.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₆H₁₅N₃
Molecular Weight129.21 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds2

Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.

Spectroscopic and Advanced Analytical Characterization of N Methyl 1 Piperazin 2 Ylmethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-Methyl-1-piperazin-2-ylmethanamine, ¹H NMR and ¹³C NMR would provide foundational information about its molecular framework, while advanced techniques would be crucial for determining its stereochemistry.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to be complex due to the molecule's asymmetry and the conformational dynamics of the piperazine (B1678402) ring. The protons on the piperazine ring are diastereotopic, meaning they are chemically non-equivalent and would likely appear as complex multiplets.

Predicted ¹H NMR Data: The spectrum would feature distinct signals for the N-methyl group, the aminomethyl group (-CH₂NH₂), the proton at the chiral center (C2), and the remaining six protons on the piperazine ring. The amine protons (NH and NH₂) may appear as broad singlets and their chemical shift could be highly dependent on the solvent and concentration.

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Piperazine Ring Protons2.0 - 3.5Multiplets (m)7H
N-CH₃~2.3Singlet (s)3H
-CH₂NH₂2.5 - 3.0Multiplets (m)2H
NH (Piperazine)Variable, broadBroad Singlet (br s)1H
NH₂ (Aminomethyl)Variable, broadBroad Singlet (br s)2H

The ¹³C NMR spectrum provides information on the carbon skeleton. This compound possesses six unique carbon atoms, and each is expected to produce a distinct signal.

Predicted ¹³C NMR Data: The chemical shifts would be influenced by the proximity to the nitrogen atoms. The carbon of the N-methyl group would appear upfield, while the carbons of the piperazine ring would be found in the 40-60 ppm range, typical for aliphatic amines.

Carbon Group Predicted Chemical Shift (δ, ppm)
N-CH₃~46
Piperazine Ring Carbons45 - 60
-CH₂NH₂~45
C2 (Chiral Center)~55

Advanced NMR Techniques for Stereochemical Assignment

The presence of a chiral center at the C2 position of the piperazine ring means that this compound exists as a pair of enantiomers. Advanced 2D NMR techniques are essential for confirming connectivity and assigning stereochemistry.

COSY (Correlation Spectroscopy): A H,H-COSY experiment would reveal proton-proton coupling networks, helping to trace the connectivity through the piperazine ring and the methanamine substituent. beilstein-journals.org This would be critical in assigning the complex multiplets of the ring protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on the chemical shifts of their attached protons. beilstein-journals.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY or ROESY experiments would be pivotal. These techniques detect through-space interactions between protons. For substituted piperazines, the chair conformation of the ring places substituents in either axial or equatorial positions. NOESY can distinguish between these arrangements by showing correlations between protons that are close in space, which can help determine the preferred conformation and the relative stereochemistry of the substituents. nih.gov The conformational behavior of piperazine rings is often complex, involving both ring inversion and rotation around N-C bonds, which can be studied using temperature-dependent NMR experiments. rsc.orgnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. researchgate.netnih.gov For this compound (C₆H₁₅N₃), HRMS would provide a highly accurate mass measurement of its protonated molecule [M+H]⁺.

Predicted HRMS Data:

Ion Molecular Formula Calculated Monoisotopic Mass

This accurate mass measurement would allow for the confident confirmation of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint.

The fragmentation of protonated this compound would likely proceed through the cleavage of the piperazine ring and the loss of small neutral molecules. Common fragmentation pathways for piperazine derivatives involve the cleavage of the C-C and C-N bonds within the ring. researchgate.net

Predicted Fragmentation Pathways: A primary fragmentation event would likely be the cleavage of the piperazine ring, leading to characteristic fragment ions. The loss of the aminomethyl group (-CH₂NH₂) as a radical or the loss of ammonia (B1221849) (NH₃) are also plausible pathways.

Predicted Key Fragment Ions in MS/MS:

m/z (mass-to-charge ratio) Possible Identity/Origin
113 Loss of NH₃ from [M+H]⁺
100 Cleavage and loss of the CH₂NH₂ group
85 Further fragmentation of the piperazine ring
70 Characteristic fragment from piperazine ring cleavage

Analysis of these fragmentation patterns provides valuable information for the structural confirmation of the molecule and can be used to distinguish it from its isomers. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. The spectra are complementary and together offer a comprehensive vibrational profile.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While N-H and O-H stretches are often weak in Raman, C-C and C-N skeletal vibrations can be strong, providing insight into the core structure of the molecule.

Predicted Vibrational Frequencies:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
N-H Stretch (Amine & NH) 3300 - 3500 3300 - 3500 Medium-Strong (IR), Weak (Raman)
C-H Stretch (Aliphatic) 2800 - 3000 2800 - 3000 Strong
N-H Bend (Amine) 1590 - 1650 Medium
C-H Bend 1350 - 1470 Medium

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of piperazine derivatives. Since many simple piperazines, including this compound, lack a strong chromophore, direct UV detection can be challenging and may offer low sensitivity. sielc.com Detection is often performed at low UV wavelengths, around 210 nm, where many compounds absorb. researchgate.net

To overcome the limitation of poor UV absorbance, derivatization is commonly employed to introduce a UV-active or fluorescent tag to the molecule. This significantly enhances the sensitivity and selectivity of the method. jocpr.comresearchgate.net

Fluorescence Detection:

For enhanced sensitivity, fluorescence detection is a powerful alternative. Since this compound is not naturally fluorescent, pre-column derivatization with a fluorescent labeling reagent is necessary. researchgate.netnih.gov This approach allows for the detection of piperazine derivatives at very low concentrations.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Piperazine and its simpler N-alkyl derivatives are amenable to GC analysis. tsijournals.comresearchgate.net The separation is typically achieved on a capillary column with a suitable stationary phase, and detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

GC-MS is a particularly powerful technique as it provides both chromatographic separation and mass spectral data, which aids in the definitive identification of the analyte. nih.govnih.gov For less volatile piperazine derivatives, derivatization to increase volatility may be necessary.

Chemical Derivatization for Enhanced Detection and Separation

Chemical derivatization plays a crucial role in the analysis of this compound by improving its detectability and chromatographic behavior.

Pre-column Derivatization Strategies (e.g., with NBD-Cl, Dansyl Chloride)

Pre-column derivatization involves reacting the analyte with a labeling reagent prior to its introduction into the chromatographic system. This is a widely used strategy for enhancing the detection of piperazine derivatives in HPLC.

NBD-Cl (4-chloro-7-nitrobenzofuran): This reagent reacts with primary and secondary amines to form highly UV-active derivatives. jocpr.comjocpr.com The resulting derivative of this compound would have a strong chromophore, allowing for sensitive detection by HPLC-UV.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Dansyl chloride is a popular fluorescent labeling reagent that reacts with primary and secondary amines to produce intensely fluorescent derivatives. researchgate.netnih.gov This allows for highly sensitive quantification using HPLC with fluorescence detection.

Other derivatizing agents, such as fluorescein-core piperazine (FCP), have also been developed for the fluorescent labeling of compounds containing carboxylic acid groups, which could potentially be adapted for amine-containing compounds. rsc.orgrsc.org

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a suitable single crystal is the first critical step. dur.ac.uk Once a crystal of sufficient quality is grown, it is exposed to a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

The analysis would reveal key structural parameters. The piperazine ring, a common feature in many bioactive molecules, is expected to adopt a stable chair conformation, as is typical for piperazine and its derivatives. strath.ac.ukresearchgate.net This analysis would precisely define the spatial relationship between the piperazine ring, the N-methyl group, and the aminomethyl substituent at the C2 position.

Although a specific crystal structure for this compound has not been publicly reported, the data obtained from an SCXRD experiment would be presented in a standardized format. The table below illustrates the type of crystallographic data that would be generated from such an analysis.

ParameterDescription
Chemical FormulaThe elemental composition of the molecule (C₇H₁₇N₃).
Formula WeightThe mass of one mole of the compound.
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Volume (V)The volume of the unit cell.
ZThe number of molecules per unit cell.
Calculated Density (Dx)The theoretical density of the crystal.

This table is illustrative of the data that would be obtained from an X-ray crystallography experiment. Specific values are not provided as a published crystal structure for this compound is not available.

Advanced Titration Methods for Basicity and Concentration Determination

The basicity and concentration of this compound can be accurately determined using advanced titration techniques. Given the presence of three nitrogen atoms (one tertiary amine, one secondary amine in the ring, and one primary amine in the side chain), the molecule is polybasic, and its protonation behavior is of significant interest.

Potentiometric Titration for Basicity (pKa) Determination

Potentiometric titration is a highly precise method for determining the acid dissociation constants (pKa) of a substance. ecetoc.orgnih.govdergipark.org.tr For this compound, this technique would involve dissolving the compound in an aqueous solution and titrating it with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as the titrant is added incrementally. creative-bioarray.com

The resulting titration curve (pH vs. volume of titrant) would likely show multiple inflection points, corresponding to the protonation of the different nitrogen atoms. From this curve, multiple pKa values can be calculated. These values quantify the basic strength of each amine group, providing insight into which nitrogen is most basic and how the molecule will exist in its protonated or neutral form at different pH levels. nih.gov

Non-Aqueous Titration for Concentration Determination

For determining the concentration (assay) of weakly basic compounds like amines, non-aqueous titration is often the method of choice, as it provides sharper, more defined endpoints than aqueous titrations. gfschemicals.compharmaknowledgeforum.com A common procedure involves dissolving the sample in a non-aqueous solvent, such as glacial acetic acid, which can enhance the basicity of the amine relative to the solvent. lcms.cz

The titrant used is typically a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid. brainkart.com The endpoint can be detected either potentiometrically or with a visual indicator like crystal violet, which changes color from violet (basic) to yellowish-green (acidic). sips.org.in This method is robust and widely used in pharmaceutical analysis for the accurate quantification of amine-containing substances.

The table below outlines the principles of these titration methods as they would be applied to this compound.

MethodPurposeTypical SolventTypical TitrantEndpoint DetectionKey Information Obtained
Potentiometric TitrationBasicity DeterminationWater (with ionic strength adjustment)Standard Strong Acid (e.g., 0.1 M HCl)pH Electrode (Potentiometer)pKa values for each basic center.
Non-Aqueous TitrationConcentration Determination (Assay)Glacial Acetic AcidPerchloric Acid in Glacial Acetic Acid (e.g., 0.1 N)Potentiometric or Visual Indicator (e.g., Crystal Violet)Purity/Concentration of the compound.

This table describes the application of standard titration methods for the analysis of this compound.

Computational and Theoretical Investigations of N Methyl 1 Piperazin 2 Ylmethanamine

Quantum Chemical Analysis of Electronic Structure and Energetics

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and energy. These calculations are fundamental to predicting molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying molecules like N-Methyl-1-piperazin-2-ylmethanamine.

Molecular Geometry: Geometry optimization is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), to find the lowest energy structure of the molecule. researchgate.netitu.edu.tr For this compound, calculations would predict key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The piperazine (B1678402) ring is expected to adopt a stable chair conformation. muni.cz

Interactive Data Table: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table presents typical bond lengths and angles expected for the optimized geometry of this compound, based on DFT calculations of similar heterocyclic compounds.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC-N (ring)~1.46 Å
Bond LengthC-C (ring)~1.53 Å
Bond LengthN1-C (methyl)~1.47 Å
Bond LengthC2-C (aminomethyl)~1.52 Å
Bond AngleC-N-C (ring)~110°
Bond AngleN-C-C (ring)~111°
Dihedral AngleC6-N1-C2-C3~ -55° (Chair)

Orbital Properties: Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. researchgate.netnih.gov The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For piperazine derivatives, the HOMO is often localized on the nitrogen atoms, reflecting their nucleophilic character.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies (Illustrative) This table shows representative HOMO, LUMO, and energy gap values for this compound, as would be determined by DFT calculations.

ParameterPredicted Energy (eV)
EHOMO-5.5 to -6.0 eV
ELUMO-0.2 to 0.5 eV
Energy Gap (ΔE)~5.0 to 6.0 eV

Beyond DFT, other quantum mechanical methods can be used to study electronic properties.

Ab Initio Methods: These methods calculate all necessary integrals from first principles, without using experimental data for parametrization. libretexts.orgresearchgate.net While highly accurate, they are computationally intensive and often reserved for smaller molecules. libretexts.org They can serve as a benchmark for results obtained from other methods. researchgate.net

Semi-Empirical Methods: These methods simplify calculations by using parameters derived from experimental data or high-level ab initio calculations to approximate certain integrals. libretexts.orgresearchgate.net This significantly reduces computation time, allowing for the study of larger systems. However, their accuracy is dependent on the quality of the parametrization for the specific class of molecules being studied. researchgate.net

Both approaches can provide valuable information on electronic properties, but DFT often represents the most practical choice for molecules of this size, balancing computational feasibility with predictive accuracy. nih.gov

The calculated wavefunction allows for the analysis of how electrons are distributed within the molecule.

Electron Density Distribution: This analysis reveals the probability of finding an electron at any given point in space. Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM), can be used to characterize the nature of chemical bonds (e.g., shared-shell covalent vs. closed-shell ionic interactions) by examining critical points in the electron density. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface, which is invaluable for predicting non-covalent interactions and reactive sites. rsc.orgnih.gov It visually distinguishes between electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For this compound, the MEP surface would show negative potential localized around the nitrogen atoms due to their lone pairs, identifying them as likely sites for electrophilic attack or hydrogen bonding. muni.cz Positive potential would be expected around the hydrogen atoms, particularly those attached to nitrogen. nih.gov

Conformational Analysis and Dynamics

The piperazine ring is not planar and can adopt several different conformations. The presence of substituents dramatically influences the relative stability of these conformers.

The six-membered piperazine ring, like cyclohexane, primarily exists in three main conformations:

Chair: This is generally the most stable conformation, as it minimizes both angle strain and torsional strain by staggering all substituents on adjacent atoms. The piperazine ring is known to exist predominantly in a chair conformation. muni.cz

Boat: This is a higher-energy, more flexible conformation. It suffers from steric hindrance between the "flagpole" atoms and torsional strain from eclipsed bonds.

Twist-Boat (or Skew-Boat): This conformation is an intermediate between two boat forms and is typically lower in energy than the pure boat form but higher than the chair. In some highly substituted piperazines, strong steric interactions can force the ring into a twist-boat conformation to alleviate strain. semanticscholar.org

The interconversion between two different chair conformations (ring inversion) occurs via twist-boat intermediates. The energy barrier for this process in substituted piperazines has been calculated to be in the range of 56 to 80 kJ/mol. nih.gov

N-Methyl Substituent (at N1): In N-alkylated piperidines and piperazines, a bulky alkyl group on a nitrogen atom generally prefers the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring. muni.czresearchgate.net Therefore, the N-methyl group in this compound is expected to strongly favor the equatorial orientation.

Aminomethyl Substituent (at C2): The conformational preference of a substituent at the C2 position, adjacent to a substituted nitrogen (N1), is influenced by a phenomenon known as pseudoallylic strain or A1,3 strain. nih.gov This is a steric repulsion between the C2 substituent and the substituent on the adjacent N1 atom. To minimize this strain, the C2-substituent often adopts an axial position. nih.govwhiterose.ac.uknih.gov This preference for an axial orientation for a 2-substituent in N-substituted piperazines has been confirmed in multiple computational and experimental studies. nih.gov

Based on these principles, the most stable conformer of this compound is predicted to be a chair conformation where the N1-methyl group is in the equatorial position and the C2-aminomethyl group is in the axial position.

Interactive Data Table: Predicted Relative Energies of this compound Conformers (Illustrative) This table illustrates the predicted stability of the four possible chair conformations based on the principles of steric and pseudoallylic strain.

N1-Methyl PositionC2-Aminomethyl PositionPredicted Relative Energy (kcal/mol)Stability Rank
EquatorialAxial0.0 (Reference)Most Stable
EquatorialEquatorial+2.0 to +3.5Less Stable
AxialEquatorial+2.5 to +4.0Less Stable
AxialAxial> +4.5Least Stable

Intramolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, Steric Repulsions)

The conformational landscape of this compound is significantly influenced by a delicate balance of intramolecular non-covalent interactions. The piperazine ring typically adopts a low-energy chair conformation. The substituents at the N1 (methyl) and C2 (methanamine) positions can exist in either axial or equatorial orientations, leading to different stereoisomers and conformers. Computational studies, particularly using Density Functional Theory (DFT), are essential to determine the relative stabilities of these conformers.

A critical interaction in this molecule is the potential for intramolecular hydrogen bonding. This can occur between the hydrogen atoms of the primary amine side chain (-CH2NH2) and the lone pair of the N1 nitrogen, or between the N4-H group and the nitrogen of the side chain. Such bonds, if formed, create five- or six-membered ring systems that can significantly stabilize certain conformations. The formation of intramolecular hydrogen bonds is known to shield the polarity of the donor and acceptor groups, which can affect the molecule's physicochemical properties. rsc.orgnih.gov

Computational conformational analysis of analogous 2-substituted piperazines has shown that an axial orientation of the substituent can be preferred and further stabilized by an intramolecular hydrogen bond. nih.gov For this compound, the methanamine group at the C2 position could favor an axial position to facilitate a stabilizing hydrogen bond with the N4-H group.

Conversely, steric repulsions play a crucial role. The methyl group at N1 and the methanamine group at C2 can lead to steric strain, particularly if both are in axial positions (1,2-diaxial interaction). DFT calculations can quantify these interactions by comparing the energies of optimized geometries for each conformer. The table below summarizes the key conformers and the dominant non-covalent interactions predicted to influence their stability.

C2-Substituent OrientationPotential Intramolecular H-BondingKey Steric InteractionsPredicted Relative Stability
EquatorialWeak or absent; less favorable geometry for H-bond formation.Minimal steric repulsion between substituents.Potentially high
AxialPossible between side-chain NH2 and ring N4-H, forming a stable six-membered ring.Potential for steric clash with other axial hydrogens.Potentially high due to H-bond stabilization.

This table presents a qualitative prediction based on computational studies of similar 2-substituted piperazine systems.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide powerful insights into the dynamic behavior of this compound in solution, complementing the static picture from DFT calculations. nih.gov By simulating the molecule's movement over time in an explicit solvent environment, MD can reveal conformational transition rates, solvent interactions, and the flexibility of different molecular regions.

For a molecule like this compound, an MD simulation would typically be run for several hundred nanoseconds to adequately sample its conformational space. acs.org Key dynamic behaviors to investigate include:

Piperazine Ring Pucker: The simulation would track the interconversion of the piperazine ring between its two chair conformations (ring flipping), as well as transient boat conformations. nih.gov The energy barrier for this process is influenced by the substituents.

Side Chain Rotation: The flexibility of the C2-methanamine side chain would be analyzed by monitoring the dihedral angles along the C2-C-N bond. This reveals the preferred orientations of the amine group relative to the ring.

Solvent Structuring: Radial distribution functions (RDFs) can be calculated to understand how water molecules organize around the different nitrogen atoms (N1, N4, and the side-chain amine). This is crucial for understanding solvation and its effect on basicity and reactivity.

The output of an MD simulation can be analyzed to quantify these dynamics. Root Mean Square Deviation (RMSD) plots indicate the stability of the simulation, while Root Mean Square Fluctuation (RMSF) plots highlight the most flexible parts of the molecule, which would likely include the methanamine side chain. nih.gov

Simulation ParameterTypical Value/MethodInformation Gained
Force FieldOPLS-AA, AMBER, CHARMMDefines the potential energy function for all atoms. researchgate.net
Solvent ModelTIP3P, SPC/E (Explicit Water)Simulates the aqueous environment.
EnsembleNPT (Isothermal-Isobaric)Maintains constant temperature and pressure, mimicking lab conditions.
Simulation Time100 - 500 nsEnsures sufficient sampling of molecular motions.
Analysis MetricsRMSD, RMSF, Dihedral Angles, RDFsQuantifies stability, flexibility, conformation, and solvent interactions.

This table outlines a typical setup for an MD simulation study of this compound.

Reactivity and Reaction Mechanism Predictions

Computational Studies of Nucleophilicity and Basicity (pKa prediction)

This compound possesses three basic nitrogen atoms: a tertiary amine at N1, a secondary amine at N4, and a primary amine in the C2 side chain. Computational quantum chemistry methods are invaluable for predicting the pKa of each of these sites, which in turn determines the order of protonation and the relative nucleophilicity.

The pKa can be calculated using DFT in combination with a continuum solvation model (like IEFPCM) and an isodesmic reaction scheme. researchgate.net This approach calculates the free energy change of a proton exchange reaction with a reference molecule of a known pKa.

Based on experimental data for related compounds, several predictions can be made. The pKa of unsubstituted piperazine is approximately 9.73 for the first protonation. researchgate.neturegina.ca Adding a methyl group to a nitrogen (as in 1-methylpiperazine) slightly lowers the pKa of the adjacent nitrogen and creates a tertiary amine which is typically less basic than its secondary counterpart in aqueous solution due to solvation effects. uregina.ca The presence of a methyl group on a ring carbon (as in 2-methylpiperazine) also tends to lower the pKa due to steric hindrance. uregina.ca The primary amine on the side chain is expected to have a pKa around 10-10.5, but this will be modulated by the electron-withdrawing inductive effect of the nearby protonated piperazine ring.

Therefore, the N4 secondary amine is predicted to be the most basic site, followed by the primary amine on the side chain, with the tertiary N1 amine being the least basic. This also suggests that N4 would be the most nucleophilic center for reactions like alkylation or acylation.

Nitrogen SiteAmine TypeInfluencing FactorsPredicted pKa RangePredicted Nucleophilicity Rank
N4SecondaryStandard secondary amine basicity.9.5 - 10.01 (Highest)
Side-chain (-CH2NH2)PrimaryInductive effect from the ring.9.0 - 9.82
N1TertiarySteric hindrance; reduced solvation of conjugate acid.8.5 - 9.23 (Lowest)

The pKa values are theoretical predictions based on trends observed in experimental data for analogous piperazine derivatives. uregina.ca

Transition State Analysis for Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states (TS). youtube.com For this compound, a common reaction would be the N-alkylation of the N4 secondary amine. A transition state analysis for this reaction using DFT would involve several steps:

Geometry Optimization: The geometries of the reactants (the piperazine derivative and an electrophile, e.g., methyl iodide), the transition state, and the product are fully optimized.

TS Search: Specialized algorithms are used to locate the TS structure, which is a first-order saddle point on the potential energy surface.

Frequency Calculation: A frequency calculation is performed on the optimized TS geometry. A valid transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the forming C-N bond and the breaking C-I bond). nih.gov

Activation Energy Calculation: The electronic energy difference between the transition state and the reactants gives the activation energy barrier (ΔE‡), which is the primary determinant of the reaction rate.

By comparing the activation energy barriers for reactions at the three different nitrogen atoms, this method can computationally confirm that the N4 position is the most kinetically favored site for electrophilic attack, validating the predictions from basicity and nucleophilicity analysis.

Stereochemical Outcomes from a Computational Perspective

The C2 carbon of the piperazine ring in this compound is a stereocenter. This chirality can have a profound influence on the molecule's interactions and reactivity, particularly with other chiral molecules. Computational methods can predict and rationalize the stereochemical outcomes of such reactions.

Consider a reaction where the (R)- or (S)-enantiomer of the molecule reacts with a chiral electrophile. This will lead to the formation of diastereomeric products through diastereomeric transition states. The relative energies of these transition states determine the diastereoselectivity of the reaction.

A computational workflow to predict this would be:

Build the models for the two possible reaction pathways: (R)-piperazine + chiral electrophile, and (S)-piperazine + chiral electrophile.

Perform a transition state search for both pathways (e.g., TS-R and TS-S).

Calculate the free energies of activation (ΔG‡) for both transition states.

The difference in activation energies (ΔΔG‡) can be used to predict the diastereomeric ratio of the products via the relationship ΔΔG‡ = -RT ln(dr).

Computational studies on related chiral 2-substituted piperazines have demonstrated that stereochemistry is crucial for specific molecular recognition, where only one enantiomer can bind effectively to a biological target. nih.gov This same principle applies to chemical reactivity, where steric and electronic differences in the diastereomeric transition states can lead to a strong preference for one product over the other. By quantifying these energy differences, computational analysis provides a predictive tool for stereochemical outcomes.

Chemical Reactivity and Reaction Mechanisms of N Methyl 1 Piperazin 2 Ylmethanamine

Amine Reactivity at Piperazine (B1678402) Nitrogen and Aminomethyl Group

The reactivity of the amine groups is influenced by their classification (primary, secondary, or tertiary), their basicity, and the steric environment around them. Generally, the primary amine on the side chain is the most accessible and often the most nucleophilic, followed by the secondary ring amine. The tertiary amine is typically unreactive in nucleophilic additions but can participate in acid-base chemistry.

As nucleophiles, the amine groups in N-Methyl-1-piperazin-2-ylmethanamine readily react with electrophilic compounds. In these reactions, a lone pair of electrons from a nitrogen atom attacks an electron-deficient center, leading to the displacement of a leaving group. gacariyalur.ac.in The primary amine is the most common site for initial attack in nucleophilic substitution reactions due to its lower steric hindrance compared to the secondary ring amine. masterorganicchemistry.com The outcome of such reactions can often be controlled by stoichiometry and reaction conditions to achieve selective substitution. Piperazine and its derivatives are known to be efficient nucleophiles in substitution reactions, for instance, with activated aromatic systems like pentafluoropyridine, where substitution occurs preferentially. researchgate.net

Electrophile TypeTarget NitrogenProduct Class
Alkyl Halide (R-X)Primary AmineN-substituted aminomethyl derivative
Acyl Halide (RCOX)Primary AmineAmide
Aryl Halide (Ar-X)Secondary Ring AmineN-Aryl piperazine derivative

Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide. Direct alkylation of amines can sometimes be difficult to control, potentially leading to multiple alkylations. masterorganicchemistry.com However, by carefully selecting reagents and conditions, selective mono-alkylation can be achieved. For instance, N-alkylation of piperazine derivatives is a common strategy in the synthesis of pharmaceuticals. mdpi.comresearchgate.net

Acylation is the process of introducing an acyl group (R-C=O) into the molecule, typically by reacting it with an acyl chloride or an anhydride. This reaction is generally easier to control than alkylation, and mono-acylation of diamines is a well-established procedure. rsc.org The primary amine of this compound would be the preferential site for acylation, leading to the formation of a stable amide bond.

Reaction TypeReagent ExamplePrimary Product
AlkylationMethyl Iodide (CH₃I)N-Methyl,this compound
AcylationAcetyl Chloride (CH₃COCl)N-(1-(4-methylpiperazin-2-yl)methyl)acetamide

Reductive amination is a highly versatile method for forming C-N bonds and is a key reaction involving the amine functionalities of this compound. organic-chemistry.org This process involves the reaction of the primary or secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. masterorganicchemistry.com This one-pot reaction avoids the issues of over-alkylation associated with direct alkylation using alkyl halides. masterorganicchemistry.com This method can be used to introduce a wide variety of substituents onto the nitrogen atoms. organic-chemistry.orgnih.gov

Ring-Opening and Ring-Forming Reactions

The piperazine ring is a stable heterocyclic scaffold, but under certain conditions, it can be induced to open or be used as a template to construct more complex fused ring systems.

The opening of the piperazine ring is not a common reaction but can be achieved under specific circumstances. One strategy for ring cleavage involves the quaternization of the ring nitrogens, followed by a Hofmann elimination or nucleophilic ring-opening. For example, related bicyclic structures like 1,4-diazabicyclo[2.2.2]octane (DABCO) are known to undergo ring-opening reactions when quaternized with alkyl halides, followed by attack with various nucleophiles. rsc.org This suggests a potential, albeit challenging, pathway for the ring scission of this compound derivatives.

The adjacent primary and secondary amine groups in the molecule provide an ideal framework for constructing fused heterocyclic systems. This can be achieved by reacting this compound with bifunctional electrophiles, leading to annulation, where a new ring is fused onto the piperazine core. For example, reaction with α,β-unsaturated carbonyl compounds could lead to a conjugate addition followed by an intramolecular cyclization. nih.gov Similarly, reaction with 1,2- or 1,3-dicarbonyl compounds could lead to the formation of fused pyrazine (B50134) or diazepine (B8756704) rings, respectively. These cyclization strategies are powerful tools for building molecular complexity and accessing novel N-fused bicyclic structures. nih.govresearchgate.net

Bifunctional ReagentReaction TypeFused Heterocycle Formed
GlyoxalCondensation/CyclizationTetrahydropyrazino[1,2-a]pyrazine derivative
1,3-Diketone (e.g., Acetylacetone)Condensation/CyclizationDiazepino-piperazine derivative
α,β-Unsaturated EsterMichael Addition/Intramolecular AmidationPiperazinone-fused ring system

Stereochemical Aspects of Reactions of this compound

The stereochemistry of reactions involving this compound is a critical aspect of its chemical behavior, largely dictated by the presence of a stereocenter at the C-2 position of the piperazine ring. This inherent chirality makes the molecule a valuable substrate and potential chiral auxiliary or catalyst in asymmetric synthesis. The spatial arrangement of the substituents around this chiral center can significantly influence the stereochemical outcome of reactions, leading to the preferential formation of one stereoisomer over another.

Diastereoselective and Enantioselective Transformations

The chiral nature of this compound lends itself to diastereoselective and enantioselective transformations. While specific documented examples for this exact compound are not extensively reported in publicly available literature, the principles of asymmetric synthesis using chiral piperazine scaffolds are well-established and can be extrapolated.

Diastereoselective Reactions: In reactions where a new stereocenter is formed in a molecule that already contains a chiral center, the formation of diastereomers in unequal amounts is a common outcome. For instance, in the N-alkylation of a chiral piperazine, the approach of the electrophile can be sterically hindered by the existing substituent at the C-2 position, leading to a preferred direction of attack and the formation of one diastereomer in excess.

Visible light-mediated epimerization represents a modern approach to interconvert diastereomers of piperazines, often leading to the thermodynamically more stable isomer. nih.gov This process, which proceeds through a reversible hydrogen atom transfer (HAT), can be used to "edit" the stereochemical configuration of complex piperazine derivatives. nih.gov Although not specifically demonstrated on this compound, such a transformation could potentially be applied to control its diastereomeric ratio when additional stereocenters are present.

The following table illustrates the diastereoselective epimerization of substituted piperazines, a reaction type that could be relevant for derivatives of this compound.

Interactive Data Table: Diastereoselective Epimerization of Piperazine Derivatives

EntrySubstrate (Syn Isomer)ConditionsProduct (Anti:Syn Ratio)Yield (%)
1N-Boc, N'-methyl-2-phenylpiperazineVisible light, photocatalyst35:65---
2N,N'-dimethyl-2,3-diphenylpiperazineVisible light, photocatalyst>95:592
3N,N'-dimethyl-2,5-diphenylpiperazineVisible light, photocatalyst85:1595

Data adapted from related studies on substituted piperazines. nih.gov

Enantioselective Transformations: Chiral piperazines, including derivatives of this compound, can be employed as chiral catalysts or auxiliaries to induce enantioselectivity in reactions involving prochiral substrates. The chiral environment provided by the piperazine derivative can differentiate between the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product.

For example, chiral piperazines have been effectively used as organocatalysts in the addition of aldehydes to nitroalkenes, resulting in products with high enantiomeric excesses. researchgate.net The stereochemical outcome of such reactions is highly dependent on the structure of the chiral catalyst, including the substituents on the piperazine ring. researchgate.net

Furthermore, the synthesis of enantiomerically enriched piperazin-2-ones through methods like palladium-catalyzed decarboxylative allylic alkylation provides access to chiral piperazine precursors. nih.govnih.gov These can then be converted to various chiral piperazine derivatives, highlighting a synthetic route to enantiopure compounds like (S)- or (R)-N-Methyl-1-piperazin-2-ylmethanamine. nih.gov

The following table presents data on the enantioselective synthesis of piperazin-2-ones, which are precursors to chiral piperazines.

Interactive Data Table: Enantioselective Synthesis of Piperazin-2-one Derivatives

EntrySubstrateCatalyst/LigandSolventYield (%)Enantiomeric Excess (ee, %)
1N-Boc-3-allyl-piperazin-2-onePd₂(dba)₃ / (S)-(CF₃)₃-tBuPHOXToluene9592
2N-Benzoyl-3-allyl-piperazin-2-onePd₂(pmdba)₃ / Ligand AHexanes/Toluene8896
3N-Cbz-3-allyl-piperazin-2-onePd₂(dba)₃ / Ligand BToluene9185

Data compiled from studies on the asymmetric synthesis of piperazin-2-ones. nih.govnih.gov

Influence of Chiral Centers on Reaction Outcomes

The chiral center at the C-2 position of this compound plays a pivotal role in directing the stereochemical course of its reactions. The substituent at this position creates a diastereotopic environment for the two faces of the piperazine ring and for the lone pairs of the nitrogen atoms.

In N-alkylation reactions, the existing stereocenter can lead to diastereoselectivity. The incoming alkyl group will preferentially approach from the less sterically hindered face, resulting in an unequal mixture of diastereomeric products. The degree of diastereoselectivity is influenced by the size of the substituent at the chiral center and the nature of the electrophile. Studies on the N-quaternization of substituted piperidines have shown that both axial and equatorial attack can occur, with the product ratio being dependent on the conformation of the ring and the steric effects of the substituents. researchgate.net A similar principle would apply to the N-alkylation of this compound.

When this compound or its derivatives are used as chiral ligands for metal catalysts, the C-2 substituent can influence the coordination geometry around the metal center. This, in turn, can affect the enantioselectivity of the catalyzed reaction by creating a well-defined chiral pocket that directs the approach of the substrate.

The synthesis of enantiopure piperazines often involves asymmetric lithiation-trapping of N-Boc protected piperazines. In these reactions, the choice of the distal N-substituent and the electrophile has been found to be crucial for achieving high enantioselectivity. nih.gov This underscores the significant influence that substituents on the piperazine ring have on the stereochemical outcome of reactions at adjacent positions.

Coordination Chemistry of N Methyl 1 Piperazin 2 Ylmethanamine

Ligand Design and Coordination Modes

N-Methyl-1-piperazin-2-ylmethanamine possesses three nitrogen atoms with lone pairs of electrons, making it a potential N-donor ligand for coordination with metal ions. mdpi.com The structure features a primary amine, a secondary amine within the piperazine (B1678402) ring, and a tertiary amine, each presenting a potential coordination site.

Polydentate Ligand Behavior and Chelation Effects

The spatial arrangement of the three nitrogen atoms in this compound suggests it could act as a polydentate ligand, potentially binding to a metal center through more than one donor atom simultaneously. This process, known as chelation, typically results in the formation of stable five- or six-membered rings with the metal ion, an entropically favorable outcome known as the chelate effect.

Given the structure, this compound could theoretically act as a bidentate or tridentate ligand.

Bidentate Coordination: Coordination could occur via the primary amine of the methanamine group and the adjacent secondary amine of the piperazine ring, forming a stable five-membered chelate ring.

Tridentate Coordination: It is conceivable that all three nitrogen atoms could coordinate to a single metal center, although this would likely induce significant strain on the piperazine ring, forcing it into a less stable conformation.

Studies on other piperazine-based ligands show that the piperazine ring can adopt either a thermodynamically favored chair conformation or a boat conformation upon complexation. nih.gov The specific coordination mode and resulting conformation are highly dependent on the metal ion's size, preferred coordination geometry, and the steric hindrance of the ligand itself. nih.gov

N-Donor Atom Coordination to Metal Centers

The nitrogen atoms in this compound are the primary sites for coordination to metal centers. mdpi.com The relative basicity and steric accessibility of the three distinct nitrogen atoms (primary, secondary, and tertiary) would influence their coordination propensity. Typically, less sterically hindered primary and secondary amines are effective donors. The tertiary amine, while a potential donor site, might be more sterically encumbered. The coordination chemistry of various N-donor ligands with transition and non-transition metals is an extensive field of study. mdpi.com

Synthesis and Structural Characterization of Metal Complexes

No specific synthesis or structural characterization of metal complexes involving this compound has been reported. General synthetic methods for creating metal complexes with N-donor ligands often involve reacting the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent like methanol, ethanol, or acetonitrile. biointerfaceresearch.com

Complexes with Transition Metal Ions (e.g., Zn, Cd, Hg, Co, Cu)

There are no published studies on the complexation of this compound with transition metal ions. Research on other piperazine derivatives has shown the formation of stable complexes with a range of transition metals. For instance, various piperazine-containing macrocycles have been successfully complexed with Cu(II) and Zn(II). nih.govnih.gov Similarly, other substituted piperazine ligands have been used to synthesize complexes with Co(II), Ni(II), and Zn(II). ijpcbs.com Mass spectrometry studies have been used to characterize the complexes formed between open-chain piperazine ligands and transition metals such as Cobalt, Copper, Zinc, and Cadmium. nih.gov These studies often reveal the formation of 1:1 ligand-to-metal complexes. nih.gov

Main Group Metal Complexes

Information regarding the coordination of this compound with main group metals is not available in the scientific literature. The study of such complexes would be a novel area of research.

Spectroscopic Signatures of Metal-Ligand Interactions

Without experimental data for this compound complexes, a specific description of their spectroscopic signatures is not possible. However, based on general principles and studies of similar ligands, the following changes would be anticipated upon coordination:

FT-IR Spectroscopy: The N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region) and C-N stretching vibrations would be expected to shift to lower or higher frequencies upon coordination of the nitrogen atoms to a metal center. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) could indicate the formation of Metal-Nitrogen (M-N) bonds. biointerfaceresearch.com

¹H and ¹³C NMR Spectroscopy: Coordination to a diamagnetic metal ion (like Zn(II) or Cd(II)) would cause significant shifts in the signals of protons and carbons near the coordinating nitrogen atoms. This is a powerful technique for determining the binding sites of a ligand in solution. ijpcbs.com

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes would likely differ from that of the free ligand. The appearance of new absorption bands, particularly for complexes with d-block transition metals, could be attributed to d-d electronic transitions or charge-transfer bands, providing information about the coordination geometry around the metal ion. biointerfaceresearch.com

The table below summarizes the expected spectroscopic shifts upon metal coordination, based on general observations for N-donor ligands.

Spectroscopic TechniqueObserved ParameterExpected Change Upon CoordinationReference
FT-IR N-H and C-N stretching frequenciesShift in position and/or intensity biointerfaceresearch.com
New low-frequency bandsAppearance of M-N vibrational modes biointerfaceresearch.com
NMR Chemical shifts of ¹H and ¹³C nucleiDownfield or upfield shifts for nuclei near coordination sites ijpcbs.com
UV-Vis Absorption bandsShift in ligand-based transitions; appearance of new d-d or charge-transfer bands biointerfaceresearch.com

Catalytic Applications of this compound Metal Complexes

Role in Homogeneous and Heterogeneous Catalysis

There is no available research detailing the application of this compound metal complexes in either homogeneous or heterogeneous catalysis. Scientific studies on related, but structurally distinct, piperazine-based ligands show their utility in forming metal complexes, but this information does not extend to the specific compound . rsc.org

Design of Chiral Catalysts for Asymmetric Synthesis

The structure of this compound is inherently chiral, making it a theoretical candidate for use in asymmetric synthesis, where chiral ligands are crucial for inducing stereoselectivity. Chiral amines and their derivatives are widely employed as ligands for metals in asymmetric catalysis to produce enantiomerically enriched products. clockss.orgfrancis-press.com For instance, other chiral piperazines have been successfully used as organocatalysts in reactions like the asymmetric Michael addition. unl.pt However, there are no documented instances of this compound being used to form a chiral metal catalyst for any type of asymmetric transformation.

Applications in Advanced Materials Science and Polymer Chemistry

N-Methyl-1-piperazin-2-ylmethanamine as a Building Block in Polymer Synthesis

The presence of multiple, differentially reactive amine groups within a single molecule positions this compound as a valuable monomer for the synthesis of advanced polymer architectures.

Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched, tree-like structure and a high density of functional groups. rsc.org The synthesis of such polymers often relies on ABx-type monomers, where 'A' and 'B' are different functional groups that can react with each other.

This compound can be considered an AB2-type monomer, where the primary amine (-CH2NH2) acts as the 'A' group and the two secondary amine hydrogens (one on the ring) act as the 'B' groups. This structure allows for self-polycondensation reactions, leading to the formation of highly branched, dendritic structures. For instance, in a reaction with a diepoxide or diacyl chloride, the more reactive primary amine can react first, followed by reactions at the secondary amine sites, propagating the branched network. This approach is analogous to the synthesis of hyperbranched polyamines using monomers like piperazine (B1678402) and diethylenetriamine (B155796) with a divinyl compound, which creates a complex, nano-sized polymer network. researchgate.net

Structural Feature Role in Hyperbranched Polymer Synthesis Example Reaction
Primary Amine (-CH2NH2)Highly reactive 'A' functionality for initial reaction and chain extension.Reaction with acyl chloride or epoxide.
Secondary Amine (Ring N-H)Less reactive 'B' functionality, acts as a branching point.Reaction with acyl chloride or epoxide after the primary amine has reacted.
Tertiary Amine (Ring N-CH3)Generally non-reactive under polymerization conditions; remains as a functional site in the final polymer.Provides basicity and potential for quaternization.

This table illustrates the potential roles of the different functional groups of this compound in the synthesis of hyperbranched polymers.

The incorporation of the piperazine motif into polymer backbones is a widely used strategy to impart specific functionalities. rsc.orgresearchgate.net Piperazine-containing polymers, such as poly(amido-amine)s, often exhibit stimuli-responsive behavior, particularly to changes in pH, due to the basic nature of the nitrogen atoms. researchgate.net The presence of multiple nitrogen atoms with different pKa values in this compound can lead to polymers with sophisticated pH-responsive characteristics.

Furthermore, the piperazine ring enhances the hydrophilicity and can improve the aqueous solubility of polymers. nih.gov This is a critical property for biomedical applications. Polymers derived from this monomer would also possess numerous nitrogen sites capable of chelating metal ions, making them suitable for applications in water purification or as catalysts. The versatile structure of piperazine allows for the development of new bioactive molecules for a wide range of diseases. researchgate.net The synthesis of polymers containing this motif can lead to materials with applications in drug delivery, gene therapy, and as antimicrobial agents. rsc.orgnih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound make it an excellent candidate for building complex supramolecular assemblies.

Hydrogen bonding is a key directional force in supramolecular assembly. This compound possesses both hydrogen bond donors (the N-H groups of the primary and secondary amines) and hydrogen bond acceptors (the lone pairs on all three nitrogen atoms). This allows for the formation of extensive and robust one-, two-, or three-dimensional networks.

Piperazine and its derivatives are well-known for their ability to form co-crystals and hydrogen-bonded networks with various molecules, particularly carboxylic acids and phenols. rsc.orgresearchgate.net For instance, research on piperazine-fullerene systems has shown that N-H bonds are critical for forming stabilizing hydrogen bonds (N-H···π and N-H···O-C), which influences the material's electronic properties. nih.govacs.org Similarly, polymers incorporating the this compound unit could self-assemble or interact with other polymers through a network of hydrogen bonds, influencing the material's mechanical and thermal properties. The replacement of traditional diamines with piperazine has been used to create hydrogen-bond-free polyamides, which significantly reduces dielectric loss. acs.org

Site on Molecule Hydrogen Bonding Capability
Primary Amine (-NH2)Donor (two N-H bonds) & Acceptor (N lone pair)
Secondary Amine (>N-H)Donor (one N-H bond) & Acceptor (N lone pair)
Tertiary Amine (>N-CH3)Acceptor (N lone pair)

This table details the hydrogen bond donor and acceptor sites present in this compound, which are crucial for the formation of supramolecular networks.

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. The piperazine ring can act as a component of a larger host structure. Derivatives of this compound could be incorporated into macrocycles or cages to create novel host systems. The internal cavity of such hosts could encapsulate guest molecules, with the nitrogen atoms providing sites for electrostatic or hydrogen-bonding interactions.

For example, metallosupramolecular cages designed for drug delivery have been shown to encapsulate drugs like cisplatin, where hydrogen bonding between the cage and the guest's amine ligands is a crucial interaction. frontiersin.org Cationic piperazine-based compounds have also been conjugated to the interior of ferritin protein cages to facilitate the delivery of siRNA. nih.gov This demonstrates the potential for derivatives of this compound to be used in creating sophisticated host systems for biomedical applications.

Surface Modification and Adsorption Studies

The functional groups of this compound make it highly suitable for modifying the surfaces of various materials to impart new properties. The primary amine group is particularly useful for covalent attachment, a process known as grafting. frontiersin.orgmdpi.com

This molecule can be grafted onto surfaces containing electrophilic groups such as epoxides, acyl chlorides, or isocyanates. For example, it could be reacted with a nascent polyamide membrane containing residual acyl chloride groups to enhance properties like hydrophilicity and antifouling capabilities. researchgate.netrsc.org Such modifications are crucial for applications in water treatment and biomedical devices.

Once attached to a surface, the piperazine moiety can serve as an effective adsorbent. Piperazine-functionalized materials have been extensively studied for CO2 capture, where the amine groups chemically react with carbon dioxide. repec.orgresearchgate.netresearchgate.net Surfaces modified with this compound would be expected to show strong adsorption capacity for acidic gases. Additionally, these functionalized surfaces can be used to adsorb metal ions from aqueous solutions for environmental remediation or to remove organic pollutants like pharmaceuticals from water. nih.govnih.gov

Surface Material Grafting Reaction Potential Application
Polymer with Acyl Chloride GroupsAmide bond formationImproved hydrophilicity, antifouling membranes rsc.org
Epoxy-functionalized SilicaRing-opening of epoxideChromatography stationary phase, catalyst support
Polymer with Isocyanate GroupsUrea linkage formationBiocompatible coatings, improved dye adhesion
Metal-Organic Frameworks (MOFs)Post-synthetic modificationEnhanced CO2 capture, selective gas separation researchgate.net

This table outlines potential strategies for surface modification using this compound and the resulting applications.

Q & A

Q. How do solvent effects influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions, while non-polar solvents (toluene) favor elimination. Solvent screening via Design of Experiments (DoE) optimizes yields. For example, THF improves diastereoselectivity in Mannich reactions involving piperazine intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.